molecular formula C36H52N2O4 B611589 UniPR129 CAS No. 1639159-47-9

UniPR129

Cat. No.: B611589
CAS No.: 1639159-47-9
M. Wt: 576.82
InChI Key: JGYYGEYIQBZUCC-ZOOAIUBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UniPR129 is a competitive Eph-ephrin antagonist that acts by blocking in vitro angiogenesis at low micromolar concentrations.

Scientific Research Applications

Prostate Cancer

One of the significant applications of UniPR129 is its use in prostate cancer research. In experimental studies involving the PC3 prostate adenocarcinoma cell line, this compound effectively inhibited cell rounding and disrupted angiogenesis. These findings suggest that this compound may serve as a valuable pharmacological tool for studying prostate cancer progression and treatment strategies .

Intestinal Tumorigenesis

In vivo studies using APC min/J mice demonstrated that treatment with this compound resulted in a significant reduction in the number and size of intestinal adenomas. This suggests that inhibiting Eph-ephrin interactions could slow down tumor development in intestinal cancers. The results support the hypothesis that targeting the Eph-ephrin system may provide a novel therapeutic approach for preventing intestinal tumorigenesis .

Pharmacokinetic Challenges

Despite its promising pharmacological profile, this compound faces challenges related to pharmacokinetics. Studies have indicated that it suffers from poor oral bioavailability and rapid degradation in liver microsomes, which limits its effectiveness in vivo. These limitations have prompted further research into derivatives of this compound, such as UniPR139 and UniPR502, which aim to retain efficacy while improving pharmacokinetic properties .

Comparative Analysis of Derivatives

CompoundBinding Affinity KiK_i (nM)Oral BioavailabilityCytotoxicity Level
This compound370LowNon-cytotoxic
UniPR139950ModerateNon-cytotoxic
UniPR502Not specifiedModerateCytotoxic

This table summarizes key characteristics of this compound and its derivatives, highlighting the trade-offs between potency, bioavailability, and cytotoxicity.

Properties

CAS No.

1639159-47-9

Molecular Formula

C36H52N2O4

Molecular Weight

576.82

IUPAC Name

(S)-3-((R)-4-((3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)-4-(1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C36H52N2O4/c1-22(8-13-33(40)38-25(20-34(41)42)18-23-21-37-32-7-5-4-6-27(23)32)29-11-12-30-28-10-9-24-19-26(39)14-16-35(24,2)31(28)15-17-36(29,30)3/h4-7,21-22,24-26,28-31,37,39H,8-20H2,1-3H3,(H,38,40)(H,41,42)/t22-,24-,25+,26-,28+,29-,30+,31+,35+,36-/m1/s1

InChI Key

JGYYGEYIQBZUCC-ZOOAIUBFSA-N

SMILES

OC(C[C@H](CC1=CNC2=C1C=CC=C2)NC(CC[C@@H](C)[C@H]3CC[C@H]4[C@@H]5CC[C@@H]6C[C@H](O)CC[C@]6(C)[C@H]5CC[C@@]43C)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UniPR129;  Uni-PR-129;  Uni PR 129; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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